4-Bromo-2-ethynyl-1-isopropoxybenzene
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Overview
Description
4-Bromo-2-ethynyl-1-isopropoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a bromine atom, an ethynyl group, and an isopropoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethynyl-1-isopropoxybenzene typically involves the following steps:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted benzene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Isopropoxylation: The isopropoxy group can be introduced through a nucleophilic substitution reaction, where an isopropyl alcohol reacts with the bromo-substituted benzene in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethynyl-1-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts in the presence of bases like triethylamine (Et3N).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce different derivatives of the original compound.
Scientific Research Applications
4-Bromo-2-ethynyl-1-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethynyl-1-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom and ethynyl group can participate in various chemical reactions, while the isopropoxy group can influence the compound’s solubility and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role in a particular chemical reaction or its interaction with biological molecules.
Comparison with Similar Compounds
4-Bromo-2-ethynyl-1-isopropoxybenzene can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-1-isopropoxybenzene: Similar structure but with a fluorine atom instead of an ethynyl group, leading to different reactivity and applications.
2-Bromo-1-ethynyl-4-isopropoxybenzene: Positional isomer with different substitution patterns on the benzene ring, affecting its chemical properties and reactivity.
1-Bromo-2-ethynylbenzene: Lacks the isopropoxy group, resulting in different solubility and reactivity characteristics.
Properties
Molecular Formula |
C11H11BrO |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
4-bromo-2-ethynyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H11BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h1,5-8H,2-3H3 |
InChI Key |
RSWQYVROKGNZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C#C |
Origin of Product |
United States |
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